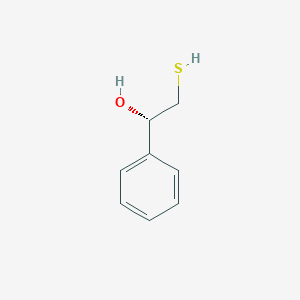
(1S)-1-Phenyl-2-sulfanylethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-Phenyl-2-sulfanylethan-1-ol is an organic compound characterized by the presence of a phenyl group, a sulfanyl group, and a hydroxyl group attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Phenyl-2-sulfanylethan-1-ol typically involves the reaction of a phenyl-substituted ethan-1-ol with a sulfanylating agent under controlled conditions. One common method involves the use of thiol reagents in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride, room temperature to reflux conditions.
Substitution: Alkyl halides, acyl chlorides, bases such as sodium hydroxide or potassium carbonate, room temperature to mild heating.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, alcohol derivatives.
Substitution: Various substituted phenyl-ethan-1-ol derivatives.
科学的研究の応用
(1S)-1-Phenyl-2-sulfanylethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (1S)-1-Phenyl-2-sulfanylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or modulating its function. Additionally, the presence of the phenyl and sulfanyl groups may contribute to its ability to interact with hydrophobic and polar regions of the target molecules, enhancing its binding affinity and specificity.
類似化合物との比較
(1R)-1-Phenyl-2-sulfanylethan-1-ol: The enantiomer of (1S)-1-Phenyl-2-sulfanylethan-1-ol, with similar structural features but different stereochemistry.
1-Phenyl-2-sulfanylethan-1-one: A ketone derivative with a similar backbone but different functional groups.
1-Phenyl-2-hydroxyethan-1-ol: A hydroxyl derivative with a similar backbone but lacking the sulfanyl group.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both phenyl and sulfanyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H10OS |
|---|---|
分子量 |
154.23 g/mol |
IUPAC名 |
(1S)-1-phenyl-2-sulfanylethanol |
InChI |
InChI=1S/C8H10OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m1/s1 |
InChIキー |
GADYZKYNBSDWMQ-MRVPVSSYSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H](CS)O |
正規SMILES |
C1=CC=C(C=C1)C(CS)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate](/img/structure/B15251676.png)
![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)
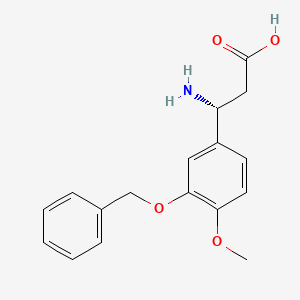
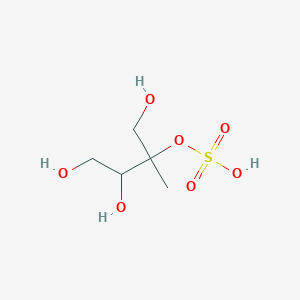
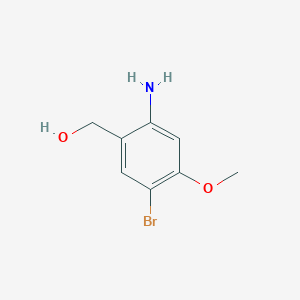
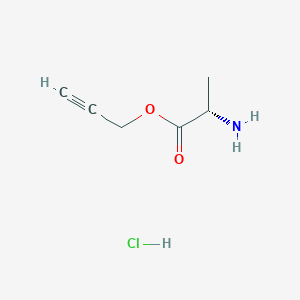
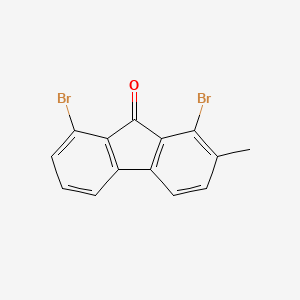
![1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine](/img/structure/B15251728.png)


![2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)



